molecular formula C10H12BrN3 B14254724 (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 274680-44-3

(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B14254724
CAS No.: 274680-44-3
M. Wt: 254.13 g/mol
InChI Key: HSOLSMYRWLJLEZ-WPRPVWTQSA-N
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Description

(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic heptane core and the brominated pyridine.

    Coupling Reaction: The brominated pyridine is then coupled with the bicyclic heptane core using a palladium-catalyzed cross-coupling reaction.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the bicyclic core.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[221]heptane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential as a pharmacophore. Its bicyclic structure and brominated pyridine ring make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry

In industry, (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core can fit into hydrophobic pockets, enhancing binding affinity. This dual interaction mechanism makes it a versatile compound for targeting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-2-(5-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
  • (1S,4S)-2-(5-fluoropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
  • (1S,4S)-2-(5-iodopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane

Uniqueness

The uniqueness of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane lies in its brominated pyridine ring, which imparts distinct electronic properties compared to its chloro, fluoro, and iodo analogs. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

274680-44-3

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C10H12BrN3/c11-7-1-9(4-12-3-7)14-6-8-2-10(14)5-13-8/h1,3-4,8,10,13H,2,5-6H2/t8-,10-/m0/s1

InChI Key

HSOLSMYRWLJLEZ-WPRPVWTQSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)Br

Canonical SMILES

C1C2CNC1CN2C3=CC(=CN=C3)Br

Origin of Product

United States

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